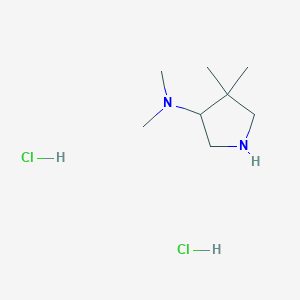
N,N,4,4-Tetramethylpyrrolidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.17 g/mol. It is a derivative of pyrrolidine, a five-membered ring containing nitrogen, and is commonly used in research and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of tetramethylpyrrolidin-3-one with ammonia in the presence of hydrogen chloride. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve this.
Types of Reactions:
Oxidation: N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride can undergo oxidation reactions to form various oxidized products, such as N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
Pyrrolidine: The parent compound of N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride.
N-Methylpyrrolidine: A closely related compound with one methyl group on the nitrogen atom.
Pyrrolidinone: A cyclic amide derivative of pyrrolidine.
Properties
IUPAC Name |
N,N,4,4-tetramethylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)6-9-5-7(8)10(3)4;;/h7,9H,5-6H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMSKKQVSNBFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1N(C)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylthiophene-2-carboxamide](/img/structure/B2966243.png)
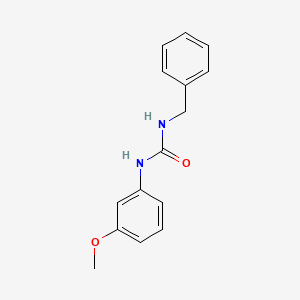
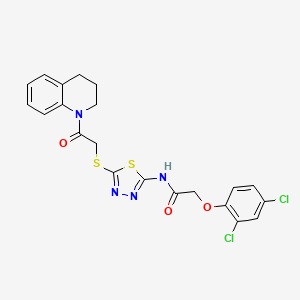
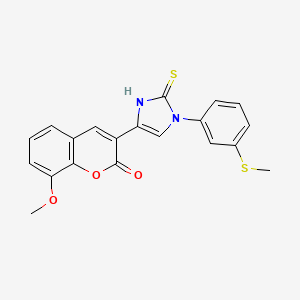
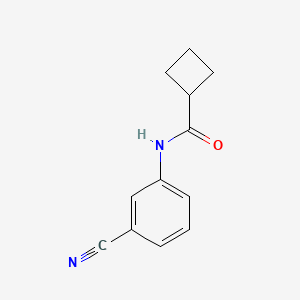
![3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid](/img/structure/B2966250.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2966256.png)
![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2966258.png)

![6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2966260.png)
![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)
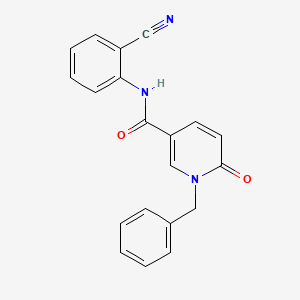
![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)
![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)
